

# Application Notes and Protocols for KL-11743 in Leukemia Research

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## Compound of Interest

Compound Name: KL-11743

Cat. No.: B15615715

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These application notes provide a comprehensive overview of the preclinical evaluation of **KL-11743**, a potent, orally bioavailable, and glucose-competitive inhibitor of Class I glucose transporters (GLUT1, GLUT2, GLUT3, and GLUT4), for leukemia research. Detailed protocols for key experiments are provided to facilitate the investigation of its mechanism of action and therapeutic potential.

## Introduction

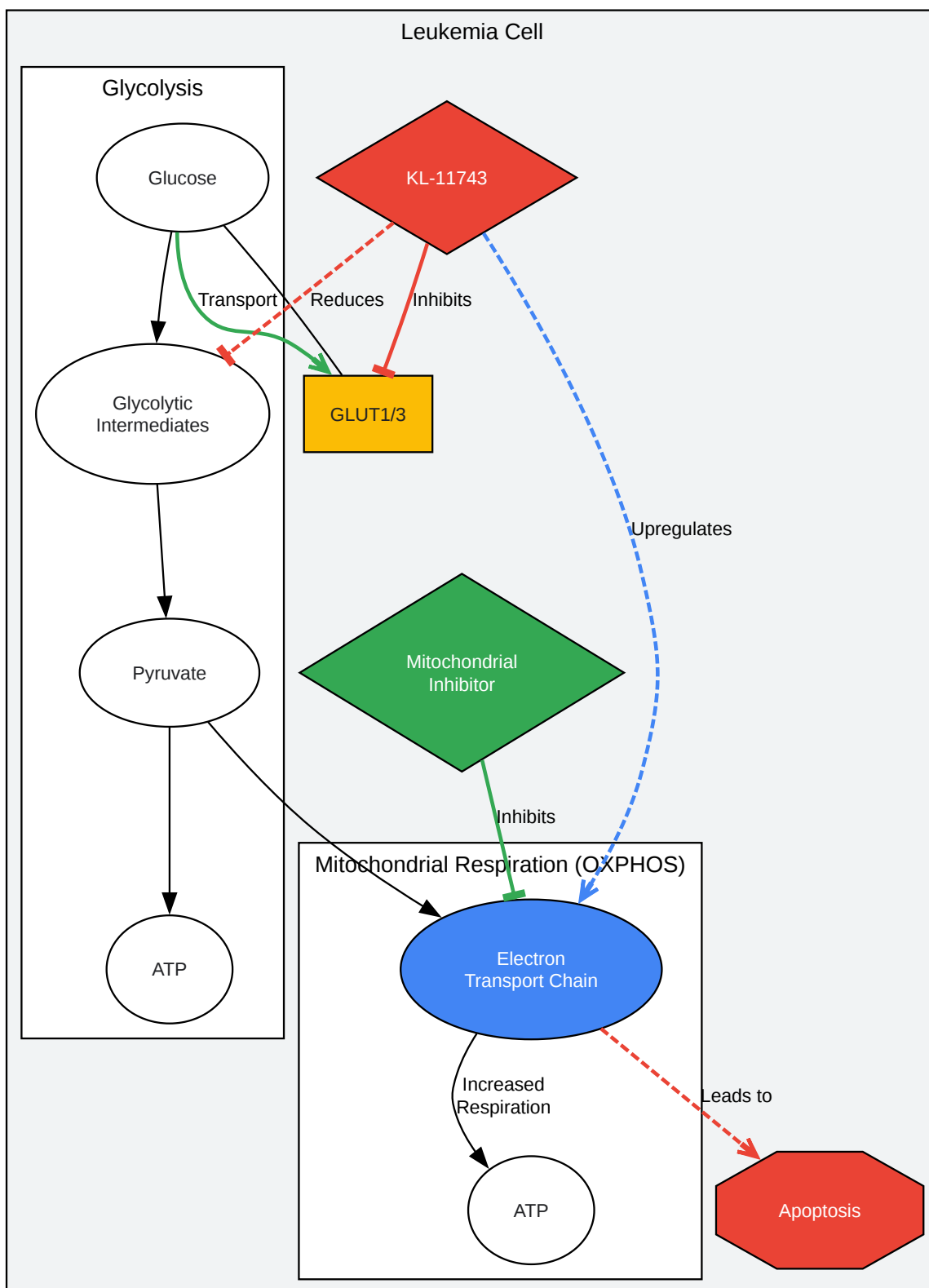
Leukemia cells, particularly those of acute myeloid leukemia (AML), often exhibit a high rate of glycolysis, a metabolic state known as the Warburg effect. This dependency on glucose presents a potential therapeutic vulnerability. **KL-11743** is a small molecule inhibitor that targets the primary glucose transporters, thereby blocking glucose uptake and disrupting the metabolic engine of cancer cells. Preclinical studies have demonstrated that while **KL-11743** effectively inhibits glycolysis in leukemia cells, it does not typically induce cell death as a single agent. Instead, it triggers a metabolic shift, forcing cells to rely on mitochondrial oxidative phosphorylation (OXPHOS) for survival. This induced dependency on OXPHOS creates a synthetic lethal opportunity when **KL-11743** is combined with mitochondrial inhibitors.<sup>[1][2][3]</sup>

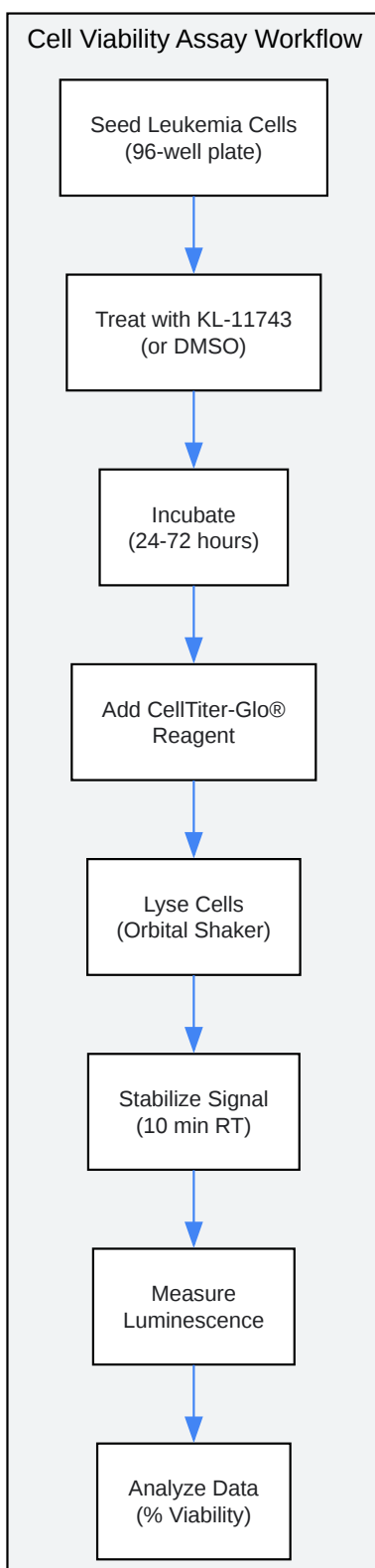
## Mechanism of Action

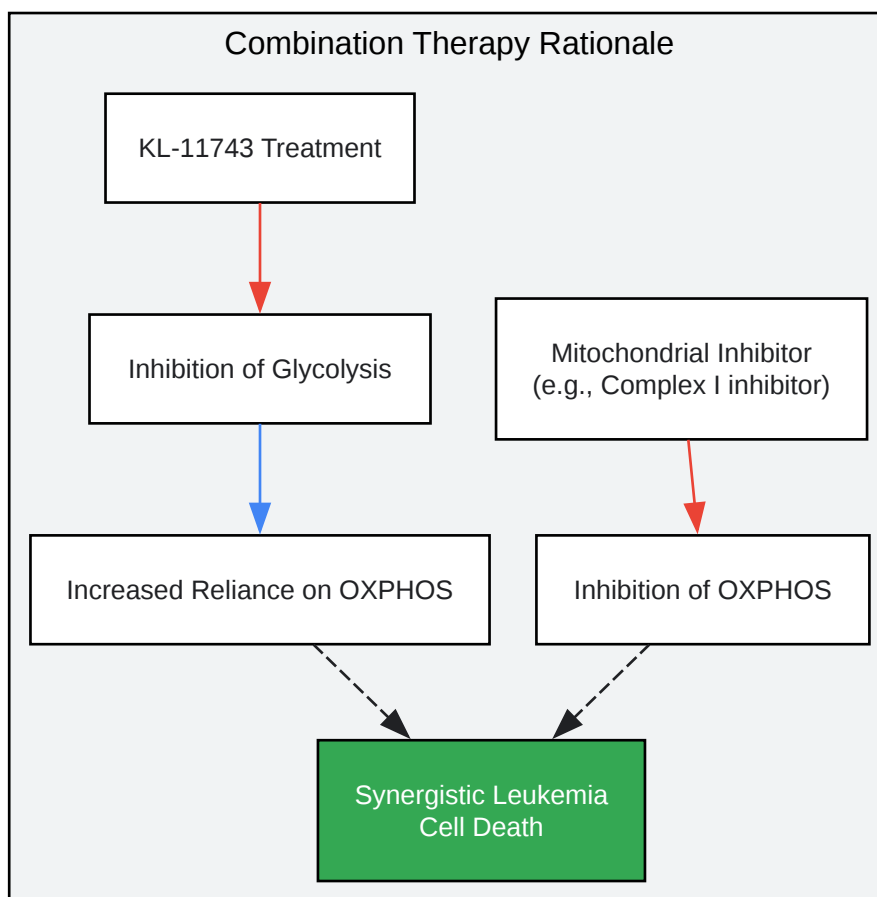
**KL-11743** competitively inhibits the Class I glucose transporters, leading to a significant reduction in glucose uptake by leukemia cells. This action results in the suppression of

glycolysis and a subsequent compensatory increase in mitochondrial respiration, particularly through enhanced Complex I function.[1][2] This metabolic reprogramming is a key aspect of its anti-leukemic potential, creating a specific vulnerability that can be exploited with combination therapies. In some cancer cell models, **KL-11743** has been shown to synergize with electron transport inhibitors to induce cell death.[3]

## Visualizing the Mechanism of Action of KL-11743







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## References

- 1. Metabolic adaptations to acute glucose uptake inhibition converge upon mitochondrial respiration for leukemia cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic adaptations to acute glucose uptake inhibition converge upon mitochondrial respiration for leukemia cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors - PubMed

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